5-Cyclopropylpyridin-3-amine dihydrochloride
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Overview
Description
5-Cyclopropylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.10 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-Cyclopropylpyridin-3-amine dihydrochloride involves several steps. One common method includes the cyclization of a suitable precursor under specific reaction conditions. The precursor is typically a substituted pyridine, which undergoes cyclization in the presence of a cyclopropylating agent. The reaction conditions often involve the use of a solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The final product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
5-Cyclopropylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Scientific Research Applications
5-Cyclopropylpyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies and help in understanding protein-ligand interactions.
Medicine: Research involving this compound includes its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropylpyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
5-Cyclopropylpyridin-3-amine hydrochloride: This compound is similar in structure but differs in its salt form.
Cyclopropylpyridine derivatives: These compounds share the cyclopropyl and pyridine moieties but may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-cyclopropylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-8-3-7(4-10-5-8)6-1-2-6;;/h3-6H,1-2,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQOPPGPAXOTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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